molecular formula C16H15FN2O B13739981 3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one

3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one

Cat. No.: B13739981
M. Wt: 270.30 g/mol
InChI Key: FODWRTXJQCZXMS-UHFFFAOYSA-N
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Description

3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a fluorinated indolin-2-one core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(Dimethylamino)phenylboronic acid and 5-fluoroindolin-2-one.

    Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between 3-(Dimethylamino)phenylboronic acid and 5-fluoroindolin-2-one in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the indolin-2-one core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include quinone derivatives, reduced indolin-2-one derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenol
  • 3-(Dimethylamino)-1-propylamine
  • 2-(Methylamino)phenol

Uniqueness

Compared to similar compounds, 3-(3-(Dimethylamino)phenyl)-5-fluoroindolin-2-one stands out due to its unique combination of a dimethylamino group, a fluorine atom, and an indolin-2-one core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15FN2O

Molecular Weight

270.30 g/mol

IUPAC Name

3-[3-(dimethylamino)phenyl]-5-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H15FN2O/c1-19(2)12-5-3-4-10(8-12)15-13-9-11(17)6-7-14(13)18-16(15)20/h3-9,15H,1-2H3,(H,18,20)

InChI Key

FODWRTXJQCZXMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

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